molecular formula C14H13N3O4 B4062136 6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

Cat. No.: B4062136
M. Wt: 287.27 g/mol
InChI Key: IJBKPRLIGSWISH-BQYQJAHWSA-N
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Description

6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a nitro group at the 5th position and an ethenyl group substituted with a 4-ethylphenyl group at the 6th position of the pyrimidine ring. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-2-9-3-5-10(6-4-9)7-8-11-12(17(20)21)13(18)16-14(19)15-11/h3-8H,2H2,1H3,(H2,15,16,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBKPRLIGSWISH-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-ethylbenzaldehyde and 5-nitro-2,4-dioxopyrimidine.

    Condensation Reaction: The 4-ethylbenzaldehyde undergoes a condensation reaction with a suitable ethenylating agent to form 2-(4-ethylphenyl)ethenyl aldehyde.

    Cyclization: The 2-(4-ethylphenyl)ethenyl aldehyde is then reacted with 5-nitro-2,4-dioxopyrimidine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.

    Catalysts: Using catalysts to enhance the reaction rate.

    Purification: Employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ethenyl group can undergo hydrogenation to form the corresponding ethyl derivative.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products

    Amino Derivative: Reduction of the nitro group yields the corresponding amino derivative.

    Ethyl Derivative: Hydrogenation of the ethenyl group forms the ethyl derivative.

    Substituted Derivatives: Various substituted derivatives can be obtained depending on the nucleophile used in substitution reactions.

Scientific Research Applications

6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-ethylphenyl derivatives: Compounds with similar structural motifs, such as 4-ethylphenyl-substituted pyrimidines.

    Nitro-pyrimidine derivatives: Compounds with nitro groups attached to the pyrimidine ring.

Uniqueness

6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione
Reactant of Route 2
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6-[(E)-2-(4-ethylphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione

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